2-(Propan-2-yl)heptanoic acid

描述

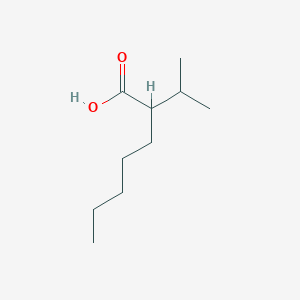

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-propan-2-ylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-4-5-6-7-9(8(2)3)10(11)12/h8-9H,4-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVDADINLFSWCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50706681 | |

| Record name | 2-(Propan-2-yl)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116988-31-9 | |

| Record name | 2-(Propan-2-yl)heptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50706681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches for 2 Propan 2 Yl Heptanoic Acid

Established Synthetic Pathways for Branched Carboxylic Acids

Conventional Organic Synthesis Routes

The conventional synthesis of α-alkylated carboxylic acids like 2-(propan-2-yl)heptanoic acid often involves the alkylation of a malonic ester. For instance, diethyl isopropylmalonate can serve as a starting material. lookchem.com This is a classic method for forming carbon-carbon bonds at the α-position of a carboxylic acid derivative.

Another fundamental approach is the oxidation of the corresponding aldehyde. orgsyn.org For example, heptaldehyde can be oxidized to heptanoic acid using reagents like potassium permanganate. orgsyn.org While this provides the main heptanoic acid chain, introducing the isopropyl group at the C-2 position requires a different strategy, often starting from a precursor that already contains the branched structure.

The alkylation of enolates derived from carboxylic acids or their derivatives is a direct method. This involves deprotonation at the α-carbon using a strong, non-nucleophilic base to form an enolate, which then reacts with an alkyl halide. wikipedia.org

Stereoselective Synthesis of Enantiomeric Forms

Producing specific enantiomers of chiral carboxylic acids necessitates stereoselective synthetic methods. One established strategy is the use of chiral auxiliaries. wikipedia.org These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereoselective transformation, the auxiliary is removed.

Asymmetric Synthesis Strategies for Chiral Analogs of this compound

Application of Chiral Auxiliaries and Catalysts in Alkylation Reactions

Chiral auxiliaries are widely employed in the asymmetric alkylation of carboxylic acid derivatives to create chiral centers with high stereocontrol. wikipedia.org Evans' oxazolidinone auxiliaries are a prominent example. wikipedia.orgresearchgate.net The carboxylic acid is first converted to an N-acyl oxazolidinone. The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the alkylating agent to the enolate, leading to a highly diastereoselective alkylation. wikipedia.org The auxiliary can then be cleaved to yield the enantiomerically enriched carboxylic acid. wikipedia.org

Pseudoephedrine is another effective and practical chiral auxiliary. caltech.edu When acylated with a carboxylic acid, it forms an amide whose enolate undergoes highly diastereoselective alkylations. caltech.edu The resulting product can be converted to the desired enantiomerically enriched carboxylic acid. caltech.edu

The following table summarizes some common chiral auxiliaries used in asymmetric alkylation:

| Chiral Auxiliary | Key Features | Typical Applications |

| Evans' Oxazolidinones | High diastereoselectivity in alkylation, aldol, and other reactions. wikipedia.orgresearchgate.net | Synthesis of α-branched carboxylic acids and other chiral compounds. researchgate.net |

| Pseudoephedrine | Inexpensive, both enantiomers available, high diastereoselectivity in alkylations. caltech.edu | Asymmetric synthesis of α-substituted carboxylic acids, alcohols, and aldehydes. caltech.edu |

| SAMP/RAMP | (S)- and (R)-1-amino-2-methoxymethylpyrrolidine are used to form chiral hydrazones which undergo diastereoselective alkylation. | Asymmetric synthesis of chiral aldehydes and ketones. |

| Camphorsultam | Provides excellent stereocontrol in a variety of reactions. | Asymmetric synthesis of α- and β-amino acids. |

Diastereoselective and Enantioselective Approaches

Diastereoselective synthesis aims to favor the formation of one diastereomer over others. In the context of this compound analogs, this can be achieved by reacting a chiral enolate with a prochiral electrophile or a prochiral enolate with a chiral electrophile. Asymmetric 1,4-addition reactions to α,β-unsaturated amides derived from chiral auxiliaries like l-ephedrine have been used to synthesize chiral 3-isopropylheptanoic acid. cdnsciencepub.com

Enantioselective synthesis, which aims to produce a single enantiomer, can also be achieved using chiral bases. rsc.org These bases, such as chiral lithium amides, can deprotonate a prochiral carboxylic acid to form a chiral enolate complex, which then reacts with an electrophile to give an optically active product. rsc.org

Chemoenzymatic approaches combine chemical synthesis with enzymatic transformations to achieve high stereoselectivity. nih.gov Enzymes like alcohol dehydrogenases (ADHs) can be used for the asymmetric reduction of ketones, a key step in many synthetic routes. rsc.org Lipases are another class of enzymes used for the kinetic resolution of racemic mixtures of esters or alcohols, which can be precursors to the desired chiral carboxylic acid. researchgate.net The use of biocatalysis offers mild reaction conditions and high enantioselectivity. nih.gov

Large-Scale Preparative Methods for Enantiopure Derivatives

The development of scalable methods for producing enantiopure compounds is crucial for their practical application. Asymmetric catalytic hydrogenation is a powerful technique for the large-scale synthesis of optically active compounds. rsc.org For example, chiral ruthenium(II) dicarboxylate complexes have been used for the efficient asymmetric hydrogenation of N-acylamino-cycloalkenecarboxylic acid derivatives on a multi-kilogram scale. rsc.org

The use of recyclable chiral auxiliaries is another important strategy for large-scale synthesis. mdpi.com For instance, a method for the large-scale preparation of (S)-2-amino-4,4,4-trifluorobutanoic acid utilizes a recyclable chiral auxiliary to form a Ni(II) complex with a glycine (B1666218) Schiff base, which then undergoes diastereoselective alkylation. mdpi.com Similarly, methods for the large-scale preparation of enantiomerically pure valine tert-butyl esters have been developed, which are valuable building blocks in synthesis. researchgate.net

The following table outlines some considerations for large-scale asymmetric synthesis:

| Strategy | Advantages | Challenges |

| Asymmetric Catalytic Hydrogenation | High efficiency and stereoselectivity, low catalyst loading. rsc.org | Catalyst cost and sensitivity, need for specialized equipment. |

| Recyclable Chiral Auxiliaries | Reduces cost, simplifies purification. researchgate.netmdpi.com | Efficiency of recovery and recycling process. researchgate.net |

| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly. nih.govrsc.orgresearchgate.net | Enzyme stability, substrate scope, and downstream processing. google.com |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the underlying mechanisms of chemical reactions is fundamental to optimizing synthetic routes, improving yields, and controlling product formation. For this compound, this involves exploring both classical acid-catalyzed reactions and sophisticated asymmetric syntheses.

Reaction Mechanism Elucidation in Acid-Catalyzed Processes

Acid catalysis is a cornerstone of organic synthesis, frequently employed for reactions such as esterification, hydrolysis, and carbon-carbon bond formation. In the context of synthesizing this compound, a plausible route involves the alkylation of a dicarbonyl compound followed by hydrolysis and decarboxylation, a variant of the malonic ester synthesis.

A proposed acid-catalyzed mechanism could involve the following steps:

Enolization: In the presence of an acid catalyst (H-A), a ketone or ester precursor undergoes tautomerization to its enol form. The acid protonates the carbonyl oxygen, increasing the acidity of the α-proton and facilitating the formation of the enol.

Nucleophilic Attack: The electron-rich double bond of the enol then acts as a nucleophile, attacking an electrophilic alkylating agent, such as 2-bromopropane (B125204). This step forms the crucial carbon-carbon bond at the α-position.

Hydrolysis and Decarboxylation: Subsequent acid-catalyzed hydrolysis of the ester groups yields a β-keto acid or a substituted malonic acid. Upon heating, this intermediate readily undergoes decarboxylation, where the carboxylic acid group is eliminated as carbon dioxide, to yield the final this compound product.

Mechanistic studies of similar acid-catalyzed processes, such as intramolecular hydride transfers and cyclizations, highlight the importance of the reaction medium and the electronic nature of the substituents. ias.ac.in Investigations often employ techniques like isotopic labeling (e.g., using deuterated solvents) to trace the pathways of atoms and confirm proposed intermediates, such as the formation of iminium ions in certain reactions. ias.ac.innih.gov Understanding these intricate details allows chemists to control reaction pathways and suppress the formation of unwanted byproducts.

Understanding Stereochemical Outcomes in Asymmetric Syntheses

The carbon atom at position 2 of this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers. In many applications, particularly in pharmaceuticals, only one enantiomer provides the desired biological activity, while the other may be inactive or cause adverse effects. numberanalytics.com Asymmetric synthesis aims to produce a single enantiomer preferentially, a concept measured by enantiomeric excess (e.e.). du.ac.in

Several strategies are employed to control stereochemical outcomes:

Chiral Auxiliaries: This method involves temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate. iipseries.org The auxiliary then sterically directs the approach of incoming reagents to one face of the molecule, leading to the formation of one diastereomer over the other. After the key stereocenter-forming reaction, the auxiliary is removed, yielding the desired enantiomerically enriched product. du.ac.in

Asymmetric Catalysis: This approach utilizes a chiral catalyst to create a chiral environment around the reactants. The catalyst, used in sub-stoichiometric amounts, interacts with the substrate to favor one reaction pathway, leading to a high enantiomeric excess in the product. iipseries.org This method is often preferred as it is more atom-economical than using chiral auxiliaries. du.ac.iniipseries.org For instance, catalytic asymmetric aminomethylation has been developed for producing enantiopure amino acids, demonstrating the power of chiral catalysts in controlling stereochemistry. nih.gov

Substrate Control: If the starting material already contains a stereocenter, it can influence the configuration of a newly formed stereocenter within the same molecule. iipseries.org

The choice of method depends on factors like the specific reaction, the desired level of stereocontrol, and the scalability of the process. Understanding the transition states and non-covalent interactions between the substrate, reagent, and catalyst is crucial for predicting and optimizing the stereochemical outcome of an asymmetric synthesis. numberanalytics.com

Green Chemistry Principles in the Synthesis of this compound

The twelve principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. acs.org The synthesis of this compound can be significantly improved by applying these principles, particularly concerning atom economy and the choice of reagents and solvents.

Atom Economy and Efficiency Considerations

Introduced by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. acs.orgnumberanalytics.com It provides a clear metric for the efficiency of a synthetic route, with the goal of maximizing the incorporation of starting materials and minimizing waste. globalresearchonline.netchemistrystudent.com

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 acs.org

Let's consider two hypothetical routes to synthesize this compound (MW: 172.27 g/mol ):

Route A: Malonic Ester Synthesis

Reactants: Diethyl malonate (160.17 g/mol ), Sodium ethoxide (68.05 g/mol ), 1-bromopentane (B41390) (151.04 g/mol ), 2-bromopropane (122.99 g/mol ), NaOH (for hydrolysis), H₃O⁺ (for workup).

Byproducts: NaBr, ethanol, CO₂, H₂O.

Discussion: This classical route involves multiple steps and stoichiometric reagents, leading to significant waste and low atom economy.

Route B: Direct Catalytic Alkylation

Reactants: Heptanoic acid (130.18 g/mol ) enolate and 2-bromopropane (122.99 g/mol ) (hypothetical direct route). A more plausible approach is the α-alkylation of a heptanoic ester followed by hydrolysis. For example, the alkylation of methyl heptanoate (B1214049) (144.21 g/mol ) with 2-bromopropane.

Discussion: A more direct, catalytic approach would significantly improve atom economy by eliminating protecting groups and stoichiometric reagents. Addition reactions, for example, can have a 100% atom economy in theory. semanticscholar.org

Interactive Table: Comparison of Atom Economy for Hypothetical Syntheses

| Synthetic Route | Key Reactants | Molecular Weight of Desired Product (g/mol) | Sum of Molecular Weights of Reactants (g/mol) | Theoretical Atom Economy (%) |

|---|---|---|---|---|

| Route 1: Grignard Carboxylation | 1-bromo-2-methylheptane + Mg + CO₂ | 172.27 | 193.13 + 24.31 + 44.01 = 261.45 | 65.9% |

| Route 2: Malonic Ester Synthesis | Diethyl malonate + 1-bromopentane + 2-bromopropane + Base/Acid | 172.27 | 160.17 + 151.04 + 122.99 + reagents > 434.2 | < 39.7% |

Note: The atom economy calculation for Route 2 is simplified and does not include the full mass of bases and acids used in multiple steps, which would further lower the value.

High atom economy is achieved by favoring catalytic reactions, additions, and rearrangements over substitutions and eliminations that inherently generate byproducts. globalresearchonline.netum-palembang.ac.id

Sustainable Reagents and Solvent Selection

The choice of solvents and reagents has a major impact on the environmental footprint of a chemical process. Solvents often constitute the largest mass component in a reaction and contribute significantly to waste and energy consumption. acs.orgacs.org

Green chemistry encourages making the use of auxiliary substances like solvents unnecessary where possible, or choosing innocuous alternatives. acs.org Traditional volatile organic compounds (VOCs) like toluene, benzene, and chlorinated hydrocarbons are being replaced by greener alternatives. garph.co.ukscispace.com

Interactive Table: Properties of Selected Green Solvents

| Solvent | Source | Key Properties | Potential Application in Synthesis |

|---|---|---|---|

| Water | Abundant, Natural | Non-toxic, non-flammable, inexpensive. mdpi.com Limited solubility for many organic compounds. | Hydrolysis reactions; can be used with co-solvents or phase-transfer catalysts to overcome solubility issues. mdpi.comresearchgate.net |

| 2-Methyltetrahydrofuran (2-MeTHF) | Biomass (e.g., levulinic acid) researchgate.net | Higher boiling point and greater stability than THF, low water miscibility facilitates product separation and solvent recycling. researchgate.net | A promising substitute for less "green" ethers like THF and Dioxane in organometallic reactions (e.g., Grignard). researchgate.net |

| Supercritical CO₂ | Readily available | Non-toxic, non-flammable; properties can be tuned with pressure and temperature. kahedu.edu.in | Can replace conventional organic solvents in extractions and as a reaction medium, especially for clean oxidations. kahedu.edu.in |

| Ionic Liquids | Synthetic | Non-volatile, high thermal stability, tunable polarity. kahedu.edu.in | Can act as both solvent and catalyst; product can often be removed by distillation, allowing for solvent/catalyst reuse. kahedu.edu.in |

In addition to solvents, the selection of reagents is critical. Green chemistry promotes the use of catalytic reagents over stoichiometric ones. acs.org Catalysts, including biocatalysts like enzymes, can enable reactions to occur under milder conditions (ambient temperature and pressure), with higher selectivity, and with reduced energy requirements. kahedu.edu.inmdpi.com For the synthesis of this compound, developing a heterogeneous catalyst that could be easily separated and reused would be a significant step towards a more sustainable process. globalresearchonline.net

Chemical Reactivity and Mechanistic Studies of 2 Propan 2 Yl Heptanoic Acid

Fundamental Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is the primary site for many of the fundamental reactions of 2-(propan-2-yl)heptanoic acid, including the formation of esters and amides, as well as hydrolysis and decarboxylation reactions which are crucial in its synthesis.

Esterification and Amide Bond Formation Mechanisms

Esterification of this compound can be achieved through standard organic chemistry protocols. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common method. The mechanism proceeds via protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the ester. In biological systems, a key esterification occurs when VPA is converted to its coenzyme A (CoA) thioester, Valproyl-CoA. This bioactivation is a prerequisite for its entry into the mitochondrial β-oxidation pathway. pharmgkb.orgmdpi.com

Amide bond formation typically requires activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable. A common laboratory strategy involves converting VPA into a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ekb.eg The resulting valproyl chloride is highly electrophilic and reacts readily with an amine to form the corresponding amide. ekb.eg Alternative methods, often referred to as coupling reactions, utilize reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate amide bond formation under milder conditions. These strategies have been employed to synthesize a wide array of amide derivatives of VPA for pharmacological studies, aiming to enhance efficacy or reduce toxicity. ekb.eggoogle.comnih.gov

Hydrolysis and Decarboxylation Pathways

Hydrolysis is the reverse of esterification and is a key step in several synthetic routes to VPA. For instance, the saponification of a valproate ester (like diethyl dipropylmalonate, a common precursor) using a strong base such as sodium hydroxide (B78521), followed by acidification, yields the carboxylic acid. e3s-conferences.orgvaia.com This base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. Similarly, acid-catalyzed hydrolysis can be used, which involves the protonation of the carbonyl oxygen followed by nucleophilic attack by water. vaia.com

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is central to the widely used malonic ester synthesis of VPA. In this pathway, a dipropyl-substituted malonic acid is synthesized and subsequently heated. csfarmacie.cz The high temperature facilitates the formation of a cyclic transition state, leading to the loss of CO₂ and the formation of an enol, which then tautomerizes to the final this compound product. e3s-conferences.orgvaia.com While simple alkanoic acids are generally stable to decarboxylation, the presence of a second carboxyl group in the malonic acid precursor greatly facilitates this elimination reaction. csfarmacie.cz

Reactions Involving the Alkyl Chain and Isopropyl Group

The branched alkyl structure of this compound is the site of extensive oxidative transformations, primarily during its metabolism in the body. These reactions are critical as they can lead to both inactive and potentially reactive metabolites.

Oxidative Transformations and Fragmentation Pathways

The in vivo metabolism of VPA proceeds along three main oxidative and conjugative pathways: cytochrome P450 (CYP) mediated oxidation, mitochondrial β-oxidation, and glucuronidation (which occurs at the carboxylic acid moiety). pharmgkb.orgnih.gov

Cytochrome P450 (CYP) Mediated Oxidation: This is considered a minor but important pathway (~10% of metabolism) that occurs on the terminal carbons of the propyl side chains. pharmgkb.orgnih.gov Studies using human hepatic microsomes and specific cDNA-expressed enzymes have identified CYP2C9, CYP2A6, and CYP2B6 as the primary catalysts. oup.comnih.govpharmgkb.org These enzymes perform hydroxylation at the C-4 and C-5 positions to produce 4-OH-VPA and 5-OH-VPA, respectively. oup.commdpi.com A key reaction is desaturation, also mediated by these CYPs, which forms 4-ene-VPA, a metabolite that has been linked to hepatotoxicity. mdpi.comacs.org

Mitochondrial β-Oxidation: This is a major metabolic route, accounting for about 40% of VPA elimination. pharmgkb.orgnih.gov After conversion to Valproyl-CoA, VPA enters the β-oxidation spiral. nih.gov A key enzyme, 2-methyl-branched chain acyl-CoA dehydrogenase, catalyzes the formation of 2-ene-VPA-CoA. pharmgkb.orgnih.gov Subsequent steps involving enoyl-CoA hydratase and a dehydrogenase produce 3-OH-VPA-CoA and 3-keto-VPA-CoA. pharmgkb.orgnih.gov The pathway can then undergo fragmentation; approximately 40% of the 3-keto-VPA-CoA is cleaved by a thiolase into smaller molecules, propionyl-CoA and pentanoyl-CoA. pharmgkb.orgnih.gov

Interactive Table: Major Oxidative Metabolites of this compound

| Metabolite Name | Metabolic Pathway | Key Enzymes Involved | Resulting Compound |

| 4-hydroxyvalproic acid | CYP Oxidation | CYP2C9, CYP2A6, CYP2B6 oup.comnih.gov | 2-(Propan-2-yl)-4-hydroxyheptanoic acid |

| 5-hydroxyvalproic acid | CYP Oxidation | CYP2C9, CYP2A6, CYP2B6 oup.comnih.gov | 2-(Propan-2-yl)-5-hydroxyheptanoic acid |

| 4-ene-valproic acid | CYP Oxidation (Desaturation) | CYP2C9, CYP2A6, CYP2B6 oup.commdpi.com | 2-Propyl-4-pentenoic acid |

| 2-ene-valproic acid | β-Oxidation | 2-methyl-branched chain acyl-CoA dehydrogenase pharmgkb.org | 2-Propyl-2-pentenoic acid |

| 3-oxovalproic acid | β-Oxidation | 2-methyl-3-hydroxybutyryl-CoA dehydrogenase pharmgkb.org | 2-Propyl-3-oxo-pentanoic acid |

Derivatization Strategies for Functionalization

To improve the pharmacological profile of VPA, numerous derivatization strategies have been explored, focusing on modifying the alkyl chain to influence activity and reduce toxicity. nih.gov

Unsaturation: The introduction of double bonds into the alkyl chain has been studied. For instance, 2-ene-VPA is a metabolite that has also been synthesized and evaluated, showing comparable potency to the parent compound in some models. nih.gov

Fluorination: A notable strategy involves the introduction of a fluorine atom at the alpha-carbon (the carbon adjacent to the carboxyl group). mdpi.com This modification was designed to block certain metabolic pathways. For example, α-fluoro-4-ene VPA, a metabolite of α-fluoro VPA, does not undergo β-oxidation, which prevents the formation of downstream reactive metabolites. mdpi.com

Cyclic Analogues: Researchers have also synthesized analogues where the open-chain structure of VPA is replaced with a cyclic entity to explore how conformational restriction affects biological activity. nih.gov

Advanced Mechanistic Investigations

Elucidating the precise mechanisms of VPA's reactivity and interactions has required sophisticated investigative techniques. These studies provide deeper insights beyond classical reaction observation.

Computational chemistry, specifically quantum mechanical calculations, has been used to model the reaction mechanisms of VPA with metabolic enzymes. For example, theoretical studies have explored the P450-catalyzed dehydrogenation of VPA to form the reactive 4-ene-VPA metabolite. acs.org These models help to understand the electronic factors and transition states involved, suggesting that steric interactions within the enzyme's active site can modulate the distribution of metabolic products. acs.org

The use of complementary experimental approaches has been crucial. Studies utilizing a panel of individual, cDNA-expressed human CYP enzymes have allowed researchers to precisely identify which specific isoforms (e.g., CYP2C9, CYP2A6) are responsible for generating particular metabolites. oup.comnih.gov This approach, combined with the use of selective chemical inhibitors and inhibitory monoclonal antibodies, provides definitive evidence for the roles of individual enzymes in VPA's metabolic pathways. oup.com

Furthermore, biophysical and computational methods have been applied to understand how VPA interacts with its molecular targets. Studies on the prokaryotic NavMs sodium channel, a model for human channels, have used techniques like synchrotron radiation circular dichroism spectroscopy alongside molecular dynamics simulations. pnas.org These investigations revealed that VPA binds to the voltage-sensor region of the channel, a distinct site from other anticonvulsants, and directly affects the channel's function. pnas.org Such studies are paramount for a complete mechanistic understanding of its pharmacological action at a molecular level.

Spectroscopic Probing of Reaction Intermediates

A thorough search of scientific databases and chemical literature did not yield any studies focused on the spectroscopic probing of reaction intermediates involving this compound. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are standard techniques for elucidating reaction mechanisms and identifying transient species, no published research appears to have applied these methods to the reactions of this specific compound. Consequently, there is no available data on the characteristic spectral signatures of any intermediates that may be formed during its chemical transformations.

Kinetic Studies and Reaction Rate Determination

Similarly, a detailed investigation into the kinetics of reactions involving this compound revealed no published studies. Information regarding the rate of reaction, the order of reaction with respect to various reactants, and the influence of catalysts or reaction conditions on the reaction rate is not available in the current body of scientific literature. Therefore, no data tables or detailed research findings on the reaction rate determination for this compound can be provided.

Biological Activity, Molecular Mechanisms, and Structure Activity Relationships of 2 Propan 2 Yl Heptanoic Acid and Its Analogs

Investigation of Enzyme Inhibition and Modulation

Characterization of Inhibitory Potency (IC50, Ki)

The inhibitory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. sigmaaldrich.com The Ki value, on the other hand, is an intrinsic measure of the binding affinity of the inhibitor to the enzyme. sigmaaldrich.com

Studies on valproic acid (VPA) and its derivatives have revealed a range of inhibitory activities against various enzymes. For instance, VPA has been shown to inhibit histone deacetylases (HDACs), with some of its derivatives exhibiting IC50 values ranging from 10 to 10,000 µM. nih.govacs.org In some cases, the HDAC inhibition ability of these derivatives was found to be 40 times that of VPA itself. nih.govacs.org

VPA also demonstrates inhibitory effects on cytochrome P450 (CYP) enzymes. It competitively inhibits CYP2C9 with a Ki value of 600 µM. nih.govnih.gov Weaker inhibitory effects have been observed for other CYP isoforms, with a mixed inhibition for CYP2C19 (Ki = 8553 µM) and competitive inhibition for CYP3A4 (Ki = 7975 µM). nih.govnih.gov Furthermore, VPA exhibits time-, concentration-, and NADPH-dependent inhibition of CYP2A6, which is consistent with mechanism-based inhibition (KI = 9150 µM, Kinact = 0.048 min−1). nih.govnih.gov

The following table summarizes the inhibitory constants of Valproic Acid for various enzymes.

| Enzyme | Inhibition Constant (Ki) | Type of Inhibition |

| CYP2C9 | 600 µM | Competitive |

| CYP2C19 | 8553 µM | Mixed |

| CYP3A4 | 7975 µM | Competitive |

| CYP2A6 | 9150 µM (KI) | Mechanism-based |

Data sourced from in vitro studies on human liver microsomes. nih.govnih.gov

Molecular Mechanisms of Enzyme Binding and Catalytic Disruption

The interaction of VPA with enzymes involves various molecular mechanisms. For HDACs, VPA is believed to directly inhibit their activity, leading to hyperacetylation of histones and subsequent changes in gene expression. nih.govacs.orgsymbiosisonlinepublishing.com This direct inhibition is thought to be a key mechanism behind some of its therapeutic and adverse effects. nih.govacs.org

In the case of CYP enzymes, VPA acts as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. nih.govnih.gov Its mechanism-based inhibition of CYP2A6 suggests that VPA is converted by the enzyme into a reactive metabolite that then irreversibly inactivates the enzyme. nih.govnih.gov

VPA also indirectly affects neurotransmitter levels by inhibiting enzymes involved in their metabolism. It is known to inhibit GABA transaminase and succinic semialdehyde dehydrogenase, leading to an increase in the concentration of the inhibitory neurotransmitter GABA. symbiosisonlinepublishing.comdrugbank.comnih.gov Additionally, VPA can inhibit myo-inositol-1-phosphate synthetase, which results in inositol (B14025) depletion. drugbank.com

Studies in Protein Structure-Function Relationships and Enzyme Kinetics

The study of VPA and its analogs contributes to our understanding of protein structure-function relationships and enzyme kinetics. The "lock and key" and "induced fit" models describe how enzymes and substrates interact. teachmephysiology.com VPA's interactions with various enzymes provide real-world examples of these principles.

Enzyme kinetics, the study of the rates of enzyme-catalyzed reactions, helps to elucidate the mechanism of inhibition. teachmephysiology.com For example, the determination of Ki values and the type of inhibition (competitive, non-competitive, mixed) for VPA's interaction with CYP enzymes was achieved through kinetic studies. nih.govnih.gov These studies often involve measuring reaction rates at different substrate and inhibitor concentrations and fitting the data to models like the Michaelis-Menten equation. teachmephysiology.com

Structure-activity relationship (SAR) studies on VPA derivatives have shown that modifications to its chemical structure can significantly alter its inhibitory potency and selectivity. nih.govacs.orgnih.gov For instance, research on unsaturated analogs of VPA has indicated that potency is highly correlated with molecular volume and lipophilicity, suggesting a role for the plasma membrane in mediating its effects rather than a specific receptor site. nih.gov

Receptor Binding Dynamics and Selectivity Profiling

Ligand-Receptor Interaction Studies

Valproic acid's biological effects are also mediated through its interactions with various receptors. It has been shown to bind to and modulate the activity of several receptors, including GABA-A receptors and voltage-gated ion channels. symbiosisonlinepublishing.comnih.gov

VPA is believed to enhance the inhibitory action of GABA by binding to the GABA-A receptor. symbiosisonlinepublishing.com It also interacts with voltage-gated sodium channels, and it has been demonstrated through biophysical, electrophysiological, and computational methods that VPA binds to the voltage sensor region of these channels. pnas.org This binding site is distinct from the pore domain where many other anticonvulsant drugs bind. pnas.org VPA is also thought to modulate voltage-gated calcium channels. news-medical.net

Allosteric Modulation and Conformational Changes

Allosteric modulation occurs when a ligand binds to a site on a receptor that is different from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. mdpi.com VPA's binding to the voltage sensor domain of sodium channels is an example of allosteric modulation, as it influences channel function from a site separate from the ion-conducting pore. pnas.org

Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of a molecule and its biological activity is a fundamental concept in medicinal chemistry known as the structure-activity relationship (SAR). wikipedia.org Analyzing SAR helps identify the chemical groups responsible for a compound's therapeutic effects, enabling chemists to modify and optimize the molecule's potency and efficacy. wikipedia.org For 2-(Propan-2-yl)heptanoic acid, also known as valproic acid (VPA), and its analogs, extensive SAR studies have been conducted to understand how structural modifications influence their diverse biological activities.

Valproic acid is a short-chain fatty acid whose simple structure provides a significant advantage for chemical modification. mdpi.com Research has shown that VPA and its analogs can modulate various biological processes, including cell differentiation, proliferation, and apoptosis. nih.goviiarjournals.org The core structure of VPA, a heptanoic acid with a propyl group at the second carbon, is crucial for its activity.

Key structural features that have been investigated include:

Chain Length and Branching: The length of the carboxylic acid chain and the nature of the alkyl substituent at the α-carbon are critical determinants of activity.

Functional Group Modifications: Introduction of different functional groups, such as amides, esters, and aromatic rings, can significantly alter the biological profile of the parent compound. mdpi.comnih.gov

Stereochemistry: The spatial arrangement of atoms can influence the interaction of the molecule with its biological targets. For instance, studies on 4-ene-VPA, a metabolite of valproic acid, have shown that the S-enantiomer has a higher teratogenic potential than the R-enantiomer. mdpi.com

The analysis of these structural features allows for a systematic approach to designing new analogs with improved therapeutic properties. wikipedia.org

The primary goal in designing optimized analogs of this compound is to enhance therapeutic efficacy while reducing adverse effects. mdpi.com This is achieved by applying principles derived from SAR studies.

Key Design Strategies:

Increasing Potency: Modifications are made to increase the affinity of the compound for its target. For example, in the context of anticancer activity, analogs are designed to be more potent inhibitors of histone deacetylases (HDACs). mdpi.com

Improving Selectivity: Analogs are designed to interact more specifically with target molecules, reducing off-target effects. For example, N-valproylglycine derivatives have shown selective toxicity towards cancer cells over normal cells. semanticscholar.org

Enhancing Pharmacokinetic Properties: Modifications can improve absorption, distribution, metabolism, and excretion (ADME) profiles. This includes the development of prodrugs that are converted to the active form in the body. mdpi.com

Reducing Toxicity: Structural changes can mitigate known side effects. For instance, significant efforts have been made to develop VPA analogs with reduced teratogenicity and hepatotoxicity. mdpi.com

The following table summarizes some of the design principles and the resulting analogs:

| Design Principle | Structural Modification | Resulting Analog Example | Observed Effect | Reference |

| Enhance Anticancer Activity | Conjugation with other active moieties | Biotin-SN38-Valproic Acid Conjugates | Enhanced tumor targeting and potent anticancer activity. mdpi.com | mdpi.com |

| Improve Anti-inflammatory Profile | Conjugation with cytoprotective agents | Valproic acid conjugated with cinnamic acid derivatives | Increased anti-inflammatory and hypolipidemic activity. mdpi.com | mdpi.com |

| Increase Anticonvulsant Potency | Introduction of amide groups | Amide-derivatives of VPA | Improved potency and reduced toxicity compared to the parent molecule. mdpi.com | mdpi.com |

Modulation of Cellular Pathways and Biological Processes

This compound and its analogs exert their biological effects by modulating a variety of cellular pathways and processes. These compounds are known to influence cell signaling, exhibit antimicrobial properties, and have potential as anti-inflammatory and anticancer agents.

Valproic acid and its derivatives are known to interfere with multiple signaling pathways within the cell. nih.gov This modulation is a key aspect of their therapeutic effects.

Key Pathway Interactions:

Histone Deacetylase (HDAC) Inhibition: VPA is a known HDAC inhibitor. iiarjournals.orgnih.gov This inhibition leads to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. nih.goviiarjournals.org

MAP Kinase Signaling: VPA can affect the MAP kinase signaling system, which is involved in cell proliferation and survival. nih.gov

NF-κB Pathway: VPA has been shown to modulate the NF-κB pathway, a critical regulator of inflammation and immune responses. mdpi.comnih.gov It can inhibit the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes. mdpi.comnih.gov

PI3K/Akt Pathway: This pathway, crucial for cell survival and growth, is also affected by VPA. nih.gov VPA can modulate the transactivation potential of the RelA/p65 subunit of NF-κB through a PI3K/Akt-dependent mechanism. nih.gov

GABAergic System: In the context of its anticonvulsant activity, VPA increases the availability of the inhibitory neurotransmitter GABA in the brain. mdpi.comnih.gov

The following table details the impact of VPA on specific signaling molecules:

| Signaling Pathway | Affected Molecule | Effect of VPA | Reference |

| NF-κB Signaling | NF-κB | Inhibition of nuclear translocation | mdpi.comnih.gov |

| PI3K/Akt Signaling | Akt | Modulation of phosphorylation | nih.govnih.gov |

| Apoptosis Pathway | Bcl-2/Bax | Alters expression levels, promoting apoptosis | iiarjournals.orgfrontiersin.org |

| Cell Cycle Regulation | p53 | Increased levels, leading to cell cycle arrest | nih.gov |

Recent research has explored the antimicrobial potential of heptanoic acid derivatives. ontosight.ai While the primary focus for this compound has been on its neurological and anticancer effects, related compounds have demonstrated activity against various microbes.

The antimicrobial mechanisms of fatty acids and their derivatives can be multifaceted:

Disruption of Cell Membranes: The lipophilic nature of these compounds can lead to the disruption of the bacterial cell membrane integrity.

Enzyme Inhibition: Some compounds can interfere with essential microbial enzymes. For instance, allicin, a compound from garlic, exerts its antimicrobial effect by reacting with thiol groups of enzymes like alcohol dehydrogenase and thioredoxin reductase. nih.gov

Inhibition of Biofilm Formation: Certain derivatives may prevent bacteria from forming biofilms, which are crucial for their survival and resistance.

Studies on menthol-based deep eutectic solvents combined with fatty acids, including hexanoic acid (a close structural relative of heptanoic acid), have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. e3s-conferences.org Another study on rhodanine-3-carboxyalkyl acid derivatives demonstrated activity against Gram-positive bacteria. mdpi.com

The anti-inflammatory and anticancer properties of valproic acid and its analogs are areas of intense investigation. nih.govmdpi.comresearchgate.net

Anti-inflammatory Potential:

VPA has demonstrated anti-inflammatory effects in various models. nih.govresearchgate.net It can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6. researchgate.netresearchgate.net This effect is partly attributed to its ability to inhibit the NF-κB signaling pathway. mdpi.com Furthermore, VPA can decrease macrophage infiltration at sites of inflammation. nih.gov The conjugation of VPA with other molecules, such as cinnamic acid derivatives, has been explored to enhance its anti-inflammatory properties. mdpi.com

Anticancer Potential:

Valproic acid is recognized as a promising anticancer agent, largely due to its activity as an HDAC inhibitor. nih.goviiarjournals.org This inhibition leads to the induction of differentiation, inhibition of proliferation, and promotion of apoptosis in various tumor cells. nih.gov VPA has shown effectiveness against a range of cancers, including neuroblastoma, glioblastoma, and melanoma. iiarjournals.org

Research has focused on developing VPA analogs with improved anticancer profiles. semanticscholar.org For example, N-valproylglycine derivatives and valproic acid hydrazides have shown greater anticancer activity than VPA itself in certain cancer cell lines. semanticscholar.org The combination of VPA with other chemotherapeutic agents is also a promising strategy to enhance its anticancer effects. mdpi.comnih.gov

The following table provides an overview of the anticancer activity of VPA and its analogs in different cancer cell lines:

| Compound/Analog | Cancer Cell Line | Key Finding | Reference |

| Valproic Acid (VPA) | Thoracic Cancer Cells | Dose-dependent growth inhibition and cell cycle arrest at G1/S. nih.gov | nih.gov |

| Valproic Acid (VPA) | Neural Crest-Derived Tumor Cells (G361 melanoma, U87MG glioblastoma) | Induced cell growth inhibition and apoptosis; decreased invasive ability. iiarjournals.org | iiarjournals.org |

| N-valproylglycine derivatives | HepG2 (Liver Cancer) | Suppressed survival by almost 70%. semanticscholar.org | semanticscholar.org |

| Valproic acid hydrazides | HepG2 (Liver Cancer) | Moderate anticancer activity, affecting 30-50% of cell viability. semanticscholar.org | semanticscholar.org |

| Biotin-SN38-Valproic Acid Conjugate | HeLa Cells | Exhibited excellent anticancer activity comparable to irinotecan (B1672180) with better selectivity. mdpi.com | mdpi.com |

Metabolic Pathways and Biotransformation Studies of 2 Propan 2 Yl Heptanoic Acid

Elucidation of In Vivo and In Vitro Metabolic Fates

The metabolic journey of a xenobiotic compound like 2-(propan-2-yl)heptanoic acid involves a series of enzymatic modifications aimed at increasing its water solubility to facilitate excretion. These processes are typically elucidated through a combination of in vivo studies, involving the analysis of metabolites in biological fluids like urine and plasma, and in vitro experiments using liver microsomes or hepatocytes. mdpi.compharmgkb.org

Identification of Major Metabolites and Transformation Products

Based on the metabolism of structurally related compounds like valproic acid, the major metabolites of this compound are expected to be products of oxidation and conjugation. mdpi.comwikipedia.org Key transformation products would likely include hydroxylated derivatives and glucuronide conjugates.

Expected Major Metabolites of this compound:

| Metabolite Type | Anticipated Transformation Product | Metabolic Pathway |

| Oxidation | Hydroxylated derivatives (e.g., at the ω and ω-1 positions of the heptanoyl chain) | CYP450-mediated oxidation |

| Oxidation | Unsaturated derivatives (e.g., formation of a double bond in the heptanoyl chain) | Dehydrogenation (part of β-oxidation) |

| Conjugation | 2-(Propan-2-yl)heptanoyl-glucuronide | Glucuronidation |

Enzyme Systems Involved in Biotransformation (e.g., CYP450-mediated oxidation)

The biotransformation of fatty acids and their analogs is predominantly carried out by enzyme systems located in the liver. For this compound, the key enzyme families anticipated to be involved are the Cytochrome P450 (CYP) superfamily and the UDP-glucuronosyltransferases (UGTs). mdpi.comwikipedia.org

Cytochrome P450 (CYP) System: This system is responsible for the oxidative metabolism of a vast array of compounds. Specifically, enzymes from the CYP2A6, CYP2B6, and CYP2C9 subfamilies are known to metabolize valproic acid and are therefore likely candidates for the oxidation of this compound. wikipedia.orgnih.gov These enzymes catalyze hydroxylation reactions at various positions along the aliphatic chain. nih.gov

UDP-Glucuronosyltransferases (UGTs): UGTs are responsible for Phase II conjugation reactions, attaching a glucuronic acid moiety to the drug molecule. nih.govuomus.edu.iq This process significantly increases the water solubility of the compound, preparing it for renal excretion. For valproic acid, multiple UGT isoforms are involved, including UGT1A3, UGT1A4, UGT1A6, UGT1A9, and UGT2B7. pharmgkb.orgwikipedia.org It is highly probable that these same enzymes would be involved in the glucuronidation of this compound.

Characterization of Biotransformation Pathways

The biotransformation of this compound can be categorized into several key pathways, primarily oxidative and conjugative, with the potential for other minor transformations.

Oxidative Metabolic Pathways (e.g., β-oxidation, ω-oxidation)

Oxidative pathways are a major route for the metabolism of fatty acids.

β-Oxidation: This is a mitochondrial process that sequentially shortens the fatty acid chain by two-carbon units. wikipedia.orglibretexts.orgcutm.ac.in For branched-chain fatty acids like this compound, the presence of the isopropyl group at the α-carbon may sterically hinder the initial steps of classical β-oxidation. However, alternative oxidative pathways can occur. In the case of valproic acid, β-oxidation accounts for a significant portion of its metabolism. pharmgkb.orgwikipedia.org

ω-Oxidation and (ω-1)-Oxidation: This pathway, mediated by CYP450 enzymes, involves the hydroxylation of the terminal (ω) or penultimate (ω-1) carbon atom of the fatty acid chain. nih.gov This is a common route for fatty acids that are poor substrates for β-oxidation. The resulting hydroxylated metabolites can be further oxidized to dicarboxylic acids. For branched-chain fatty acids, CYP4 family enzymes are known to be involved in this process. rsc.orgcore.ac.uk

Conjugation Reactions (e.g., Glucuronidation)

Glucuronidation is a major Phase II metabolic pathway for compounds containing a carboxylic acid group. nih.govuomus.edu.iq

Glucuronide Conjugation: The carboxylic acid moiety of this compound is an ideal substrate for UGT enzymes. This reaction involves the formation of an ester linkage between the carboxylic acid and glucuronic acid, resulting in the formation of 2-(propan-2-yl)heptanoyl-glucuronide. foodb.ca This glucuronide conjugate is highly polar and readily excreted in the urine. For valproic acid, glucuronidation is a major metabolic route, accounting for 30-50% of the administered dose. pharmgkb.orgwikipedia.org

Hydrolytic and Decarboxylation Biotransformations

While oxidative and conjugative pathways are expected to be primary, other biotransformations could potentially occur, although likely to a lesser extent.

Hydrolysis: As this compound is a carboxylic acid and not an ester or amide, direct hydrolysis is not a relevant metabolic pathway for the parent compound. However, its glucuronide conjugate could potentially undergo hydrolysis by β-glucuronidases, which are present in some tissues and gut bacteria. nih.gov

Decarboxylation: The loss of the carboxyl group as carbon dioxide is a potential, though generally minor, metabolic reaction for some carboxylic acids. libretexts.orglibretexts.orgquora.comresearchgate.net This process is more common for compounds with specific structural features, such as a β-keto group, which this compound lacks. libretexts.orglibretexts.org Therefore, significant decarboxylation of this compound is not anticipated to be a major metabolic pathway.

Role in Endogenous Metabolic Networks

The introduction of this compound into biological systems necessitates an understanding of its integration into and influence on existing metabolic networks. As a branched-chain fatty acid (BCFA), its metabolic fate is intertwined with the pathways governing lipid and energy homeostasis. The structural characteristic of an isopropyl group at the alpha-position dictates its enzymatic processing and subsequent metabolic consequences.

Integration with Fatty Acid Metabolism and Biosynthesis Pathways

The metabolism of this compound is presumed to follow the general pathways established for other α-substituted fatty acids. Unlike fatty acids with branching at the β-carbon which can hinder β-oxidation, α-branched fatty acids can typically enter the β-oxidation spiral, albeit with potentially different enzyme kinetics. nih.gov The initial step involves its activation to a coenzyme A (CoA) ester, 2-(propan-2-yl)heptanoyl-CoA, a reaction catalyzed by acyl-CoA synthetases. nih.gov

Once activated, 2-(propan-2-yl)heptanoyl-CoA can theoretically be processed by the enzymes of the mitochondrial β-oxidation pathway. wikipedia.org This process involves a recurring sequence of four reactions: oxidation, hydration, oxidation, and thiolysis, which systematically shortens the fatty acid chain. However, the presence of the α-isopropyl group may influence the efficiency of these enzymatic steps. In the case of odd-chain fatty acids, the final round of β-oxidation yields propionyl-CoA in addition to acetyl-CoA. wikipedia.org Given that this compound has a total of ten carbon atoms, its complete β-oxidation would be expected to produce acetyl-CoA and isobutyryl-CoA, the latter being derived from the branched-chain head of the molecule. Isobutyryl-CoA can then be further metabolized, feeding into the tricarboxylic acid (TCA) cycle.

| Metabolic Process | Key Enzymes/Pathways Involved | Potential Integration of this compound |

| Fatty Acid Activation | Acyl-CoA Synthetases | Formation of 2-(propan-2-yl)heptanoyl-CoA |

| Fatty Acid Catabolism | Mitochondrial β-oxidation | Sequential breakdown to yield acetyl-CoA and isobutyryl-CoA |

| Fatty Acid Biosynthesis | Fatty Acid Synthase (FASN), Acetyl-CoA Carboxylase (ACC) | Potential modulation of FASN and SCD1 expression, influencing de novo lipogenesis |

Impact on Lipid Metabolism and Related Physiological Processes

The influence of this compound on lipid metabolism extends beyond its direct catabolism. As a BCFA, it can participate in the complex regulation of lipid homeostasis, affecting lipid storage, transport, and signaling.

Research on various BCFAs indicates they can significantly alter the expression of genes responsible for lipid synthesis and inflammation in human adipose cells. libretexts.orgmdpi.com For example, some BCFAs have been shown to downregulate the expression of SCD1, an enzyme that catalyzes the synthesis of monounsaturated fatty acids and is linked to lipid droplet formation. nih.gov By potentially reducing SCD1 activity, this compound might influence the composition of cellular membranes and the storage of neutral lipids in lipid droplets.

Lipid droplets are dynamic organelles that store triglycerides and cholesterol esters, and their metabolism is tightly regulated. ijbs.comhapres.com The accumulation and breakdown of lipids within these droplets are critical for cellular energy balance and to prevent lipotoxicity. ijbs.com Studies have shown that an imbalance in fatty acid metabolism, such as the inhibition of mitochondrial fatty acid import, can lead to the accumulation of lipid droplets. ijbs.com Given that BCFAs can modulate fatty acid oxidation, this compound could indirectly influence lipid droplet dynamics.

Furthermore, BCFAs have been observed to impact the expression of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism. mdpi.com Activation of PPARα, for instance, leads to the upregulation of genes involved in fatty acid oxidation. The interaction of this compound with these nuclear receptors could represent a significant mechanism by which it influences systemic lipid metabolism.

| Target Gene/Process | Observed Effect of BCFAs | Potential Implication for this compound |

| SCD1 (Stearoyl-CoA desaturase 1) | Downregulation | Reduced synthesis of monounsaturated fatty acids, altered membrane fluidity, and lipid droplet formation |

| FASN (Fatty Acid Synthase) | Downregulation | Decreased de novo fatty acid synthesis |

| CPT1 (Carnitine palmitoyltransferase 1) | Upregulation | Increased mitochondrial import and β-oxidation of fatty acids |

| Lipid Droplet Formation | Modulation | Influence on the size and number of lipid droplets through effects on lipid synthesis and breakdown |

Influence on Cellular Energy Metabolism and Survival Pathways

The metabolism of this compound is intrinsically linked to cellular energy status. Its catabolism through β-oxidation directly produces acetyl-CoA and potentially other intermediates that fuel the TCA cycle, leading to the generation of ATP. frontiersin.org

Beyond direct substrate provision, BCFAs can modulate key signaling pathways that govern cellular energy metabolism and survival. One such pathway is the mTORC1/S6K/AMPK axis. frontiersin.org Studies in model organisms have shown that a diet rich in BCFAs can lead to the overactivation of mTORC1, which in turn can suppress the AMPK pathway. frontiersin.org AMPK is a critical energy sensor that promotes catabolic processes like fatty acid oxidation and inhibits anabolic processes when cellular energy is low. By influencing this pathway, this compound could have profound effects on the balance between energy consumption and storage.

Furthermore, BCFAs have been shown to affect mitochondrial function. mdpi.comfrontiersin.org Some studies indicate that certain BCFAs can enhance mitochondrial membrane potential and ATP content in cells under stress. mdpi.com This suggests a potential role in protecting mitochondrial integrity and function. The influence on mitochondria is crucial, as these organelles are central to both energy production and the initiation of apoptosis, or programmed cell death. By modulating mitochondrial function, this compound could impact cellular survival pathways. For example, by maintaining mitochondrial health, it might help to prevent the release of pro-apoptotic factors.

| Cellular Pathway/Process | Observed Effect of BCFAs | Potential Influence of this compound |

| TCA Cycle | Provision of acetyl-CoA and other intermediates | Direct fuel source for cellular respiration |

| mTORC1/S6K/AMPK Signaling | Modulation of pathway activity | Regulation of the balance between anabolic and catabolic processes |

| Mitochondrial Respiration | Can enhance ATP production | Impact on cellular energy levels |

| Cellular Survival | Potential to protect mitochondrial integrity | Influence on apoptosis and cell fate |

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Propan 2 Yl Heptanoic Acid

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for the analysis of 2-(Propan-2-yl)heptanoic acid, enabling its separation from complex mixtures and its subsequent detection. The choice of technique is dictated by the analytical objective, whether it be purity assessment, enantiomeric separation, or quantification in biological matrices.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like carboxylic acids. Method development focuses on optimizing selectivity, efficiency, and analysis time.

The separation of this compound can be achieved using both reverse-phase (RP) and normal-phase (NP) HPLC, with the choice depending on the sample matrix and the presence of other analytes.

Reverse-Phase (RP) HPLC: This is the most common mode for analyzing carboxylic acids. A non-polar stationary phase, typically octadecylsilane (C18), is used with a polar mobile phase. For this compound, the mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, the mobile phase is often acidified with small amounts of formic acid or trifluoroacetic acid. Detection is commonly performed using a UV detector at a low wavelength (around 210 nm) or a more universal detector like an Evaporative Light Scattering Detector (ELSD).

Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (e.g., silica (B1680970) or cyano-bonded phase) is used with a non-polar mobile phase, such as hexane mixed with a polar modifier like isopropanol or ethyl acetate. NP-HPLC is particularly useful for separating isomers and can offer different selectivity compared to RP-HPLC. The analyte's carboxyl group interacts strongly with the polar stationary phase, and its retention is modulated by the polarity of the mobile phase.

Optimization of these methods involves adjusting parameters such as mobile phase composition, pH, column temperature, and flow rate to achieve the desired resolution and peak symmetry.

Table 1: Illustrative HPLC Method Optimization Parameters for this compound

| Parameter | Reverse-Phase (RP) Conditions | Normal-Phase (NP) Conditions |

|---|---|---|

| Stationary Phase | C18 (Octadecylsilane), 5 µm | Silica Gel, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid | Hexane:Isopropanol (95:5 v/v) |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Column Temperature | 30 °C | 25 °C |

| Detection | UV at 210 nm | UV at 215 nm |

| Injection Volume | 10 µL | 15 µL |

The structure of this compound contains a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S forms). Since enantiomers often exhibit different biological activities, assessing enantiomeric purity is critical. Chiral HPLC is the primary method for this purpose.

Direct separation can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose coated on a silica support, are widely used and have proven effective for resolving the enantiomers of various carboxylic acids.

An alternative, indirect approach involves derivatizing the carboxylic acid with a chiral reagent to form a pair of diastereomers. tandfonline.comtandfonline.comoup.com These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a C18 column. tandfonline.com This method can offer high sensitivity, especially when a fluorescent chiral derivatizing agent is used. tandfonline.comtandfonline.comoup.com

Table 2: Representative Conditions for Chiral HPLC Analysis

| Parameter | Direct Method | Indirect Method (Post-Derivatization) |

|---|---|---|

| Stationary Phase | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Achiral C18 or C30 |

| Mobile Phase | Hexane:Isopropanol + 0.1% Trifluoroacetic Acid | Acetonitrile:Water |

| Detection | UV at 220 nm | Fluorescence (dependent on derivatizing agent) |

| Principle | Enantiomers interact differently with the chiral stationary phase. | Racemic acid is converted to diastereomers which are then separated. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. Due to the low volatility and polar nature of carboxylic acids, a derivatization step is required to convert this compound into a more volatile and thermally stable form, typically an ester. Methylation, by reaction with reagents like diazomethane or BF₃/methanol, is a common approach.

The resulting methyl 2-(propan-2-yl)heptanoate is then introduced into the GC system, where it is separated from other components on a capillary column (e.g., a DB-5ms). The separated components enter the mass spectrometer, which serves as a highly specific detector. Electron ionization (EI) is typically used, which fragments the molecule in a reproducible manner. The resulting mass spectrum, with its unique pattern of fragment ions, acts as a molecular fingerprint for definitive identification.

Table 3: Typical GC-MS Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization | Esterification to form methyl ester |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium at 1.0 mL/min |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Detection Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM, for quantification) |

For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. nih.govspringernature.com

The analysis typically begins with sample preparation to remove interfering substances like proteins and phospholipids. This can involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). An internal standard, often a stable isotope-labeled version of the analyte, is added at the beginning to correct for matrix effects and variations in sample recovery.

The extracted sample is then analyzed using RP-HPLC, which is coupled to a triple quadrupole mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the deprotonated molecule, [M-H]⁻, at m/z 171.1), the second quadrupole fragments it, and the third quadrupole selects a specific product ion for detection. This process provides a very high degree of selectivity, minimizing interference from the complex matrix. nih.gov

Table 4: Hypothetical LC-MS/MS Method Parameters for Quantification

| Parameter | Condition |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile, followed by LLE |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase | Gradient elution with water and methanol (both with 0.1% formic acid) |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ | m/z 171.1 |

| Product Ion (Quantifier) | m/z 127.1 (Loss of CO₂) |

| Product Ion (Qualifier) | m/z 85.1 (Further fragmentation) |

| Internal Standard | ¹³C-labeled this compound |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and can also be used for quantification.

Mass Spectrometry (MS): As a standalone technique or coupled with chromatography, MS provides information on the molecular weight and elemental composition of the molecule. The exact mass of this compound is 172.1463 Da. nih.gov High-resolution mass spectrometry can confirm its elemental formula (C₁₀H₂₀O₂). The fragmentation pattern under electron ionization provides structural information, with characteristic losses of the isopropyl group (m/z 129), the pentyl group (m/z 101), and the carboxyl group (m/z 127).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is dominated by two characteristic absorptions: a very broad band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching vibration of the hydrogen-bonded carboxylic acid, and a strong, sharp absorption band around 1710 cm⁻¹ due to the C=O (carbonyl) stretching vibration. docbrown.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for complete structural elucidation.

¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environments. Key signals would include a doublet for the two equivalent methyl groups of the isopropyl moiety, a multiplet for the isopropyl methine proton, a signal for the proton at the chiral C2 position, and a series of signals corresponding to the five methylene groups of the pentyl chain, plus a broad singlet for the acidic carboxylic proton.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms. For this compound, ten distinct signals would be expected, including a signal for the carbonyl carbon at the downfield end of the spectrum (~180 ppm), signals for the carbons of the isopropyl and pentyl groups, and a signal for the chiral C2 carbon.

Table 5: Predicted Key Spectroscopic Data for this compound

| Technique | Feature | Predicted Value/Region |

|---|---|---|

| Mass Spectrometry (EI) | Molecular Ion (M⁺) | m/z 172 |

| Key Fragments | m/z 129 [M-C₃H₇]⁺, m/z 127 [M-COOH]⁺ | |

| Infrared (IR) Spectroscopy | O-H Stretch (Carboxylic Acid) | 3300 - 2500 cm⁻¹ (broad) |

| C-H Stretch (Alkyl) | 2960 - 2850 cm⁻¹ | |

| C=O Stretch (Carbonyl) | ~1710 cm⁻¹ (strong, sharp) | |

| ¹H NMR Spectroscopy | -COOH | ~10-12 ppm (1H, broad s) |

| -CH(COOH)- | ~2.2 ppm (1H, m) | |

| -CH(CH₃)₂ | ~1.9 ppm (1H, m) | |

| -CH(CH₃)₂ | ~0.9 ppm (6H, d) | |

| ¹³C NMR Spectroscopy | C=O | ~180 ppm |

| -CH(COOH)- | ~45-50 ppm | |

| -CH(CH₃)₂ | ~30-35 ppm | |

| Alkyl Chain Carbons | ~14-40 ppm |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Advanced 1D and 2D NMR techniques provide detailed information about the molecular framework by mapping the chemical environments of ¹H and ¹³C nuclei.

For this compound, the ¹H NMR spectrum exhibits characteristic signals. The acidic proton of the carboxyl group is highly deshielded and typically appears as a broad singlet in the downfield region of 10–12 ppm. libretexts.orglibretexts.org Protons on carbons adjacent to the carbonyl group are also deshielded and resonate around 2-3 ppm. libretexts.orglibretexts.org

The ¹³C NMR spectrum is equally informative. The carbonyl carbon of the carboxylic acid is significantly deshielded, with its resonance typically appearing between 160-180 ppm. libretexts.orgacs.org The carbons of the alkyl chain and the isopropyl group appear in the more shielded, upfield region of the spectrum.

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton couplings within the heptyl and isopropyl moieties, while HSQC correlates each proton signal with its directly attached carbon atom. More advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) can identify longer-range couplings (2-3 bonds), which is crucial for confirming the connection between the isopropyl group and the main heptanoic acid chain at the C2 position. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | 10.0 - 12.0 (broad s) | 175 - 180 |

| CH (at C2) | 2.1 - 2.5 (m) | 45 - 55 |

| CH (isopropyl) | 1.8 - 2.2 (m) | 30 - 35 |

| CH₂ (at C3) | 1.4 - 1.6 (m) | 30 - 40 |

| CH₂ (at C4, C5, C6) | 1.2 - 1.4 (m) | 20 - 30 |

| CH₃ (isopropyl) | 0.8 - 1.0 (d) | 15 - 25 |

| CH₃ (at C7) | 0.8 - 1.0 (t) | 10 - 15 |

Note: These are predicted values. Actual chemical shifts can vary based on solvent and other experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions characteristic of the carboxylic acid group. A very broad and strong absorption band is observed in the region of 3300 to 2500 cm⁻¹, which is due to the O-H stretching vibration of the carboxyl group, broadened by extensive hydrogen bonding. docbrown.info Another key feature is the intense C=O (carbonyl) stretching vibration, which typically appears between 1725 and 1700 cm⁻¹. docbrown.info The C-O stretching and O-H bending vibrations also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides valuable information that complements the IR data. While the O-H stretch is typically weak in Raman, the C=O stretch provides a strong band. The C-C bond stretching and CH₂/CH₃ bending vibrations of the alkyl and isopropyl groups are also readily observed. researchgate.net The carbonyl frequency in Raman spectra can be sensitive to molecular association, with polymerization causing a lowering of the frequency. ias.ac.in Low-frequency "accordion mode" vibrations can sometimes be used to analyze the chain length of fatty acids. cdnsciencepub.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| O-H (Carboxyl) | Stretching | 3300 - 2500 (very broad, strong) | Weak |

| C-H (Alkyl) | Stretching | 2960 - 2850 (strong) | Strong |

| C=O (Carbonyl) | Stretching | 1725 - 1700 (very strong) | Strong |

| C-O (Carboxyl) | Stretching | 1320 - 1210 (medium) | Medium |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Detection and Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique used for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. Simple, saturated carboxylic acids like this compound lack extensive chromophores. The carbonyl group of the carboxylic acid function results in a weak n→π* transition. Consequently, they exhibit a characteristic UV absorption at a low wavelength, typically around 210 nm. libretexts.orgresearchgate.net

Direct quantification of this compound using UV-Vis spectrophotometry at this wavelength can be challenging due to potential interference from other substances that also absorb in this region. nih.gov Therefore, this method is often more suitable for analyzing purified samples or may require extensive sample cleanup and specific chromatographic separation methods, such as High-Performance Liquid Chromatography (HPLC), with a UV detector set to the low wavelength. hitachi-hightech.comnih.gov For complex matrices, derivatization methods that introduce a strong chromophore into the molecule can be employed to shift the absorption to a more convenient and less interference-prone wavelength.

Method Validation and Quality Control in Analytical Chemistry

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. scioninstruments.comresearchgate.net It is a critical component of quality control and ensures the reliability, consistency, and accuracy of analytical data. wjarr.com The key parameters for validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH). pharmavalidation.infda.gov

Specificity, Linearity, and Range

Specificity: Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. pharmavalidation.inchromatographyonline.comelementlabsolutions.com For a method analyzing this compound, specificity would be demonstrated by showing that the signal measured is solely from this compound and not from structurally similar compounds or other sample constituents. In chromatographic methods like HPLC, this is often confirmed by achieving baseline separation of the analyte peak from all other peaks. chromatographyonline.com

Linearity: Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.comchromatographyonline.com To establish linearity for a this compound assay, a series of standard solutions at different concentrations would be prepared and analyzed. A minimum of five concentration levels is typically recommended. scioninstruments.comwjarr.com The results are then plotted (response vs. concentration), and a linear regression analysis is performed.

Range: The range of an analytical method is the interval between the upper and lower concentration levels of the analyte (inclusive) that have been demonstrated to be determined with acceptable linearity, accuracy, and precision. wjarr.comchromatographyonline.com The specified range is derived from the linearity studies and depends on the intended application of the analytical procedure. wjarr.com For an assay quantifying this compound, a typical range might be 80% to 120% of the target concentration. pharmavalidation.in

Table 3: Example Linearity Data for a Hypothetical HPLC-UV Assay

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 50 | 12450 |

| 75 | 18750 |

| 100 | 25100 |

| 125 | 31300 |

| 150 | 37400 |

A plot of this data would yield a linear regression equation (y = mx + c) and a correlation coefficient (r²). An r² value of ≥0.999 is often considered acceptable. pharmavalidation.in

Limit of Detection (LOD) and Limit of Quantification (LOQ)

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. loesungsfabrik.de It is the concentration that provides a signal that can be reliably distinguished from the background noise. nih.gov The LOD is often determined by measuring the signal-to-noise ratio, with a ratio of 3:1 being commonly accepted. loesungsfabrik.dejuniperpublishers.com Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve using the formula: LOD = 3.3 × (σ / S), where σ is the standard deviation of the response and S is the slope. sepscience.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. scioninstruments.comnih.gov It is the lowest concentration at which reliable quantitative measurements can be made. juniperpublishers.com The LOQ is commonly established at a signal-to-noise ratio of 10:1 or calculated using the formula: LOQ = 10 × (σ / S). loesungsfabrik.dejuniperpublishers.comsepscience.com

Precision, Accuracy, and Robustness

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is a measure of the random error and is usually expressed as the standard deviation or relative standard deviation (RSD) of a series of measurements. Precision is evaluated at different levels, including repeatability (precision under the same operating conditions over a short interval) and intermediate precision (within-laboratory variations, such as different days, analysts, or equipment).